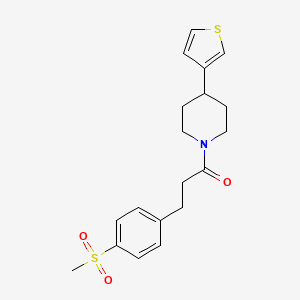
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has shown that derivatives of this compound have been synthesized and evaluated for their inhibitory effects on certain biological targets. For example, Oinuma et al. (1991) prepared a series of compounds to inhibit membrane-bound phospholipase A2, a critical enzyme in the arachidonic acid pathway, demonstrating their potential in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
Structural Analysis and Chemical Properties
Yang et al. (2008) explored the crystal structure of a related compound, highlighting the conformational aspects of the fused piperidine ring and its implications for chemical reactivity and interaction with biological targets (Yang et al., 2008).
Antimicrobial and Anticancer Activity
Khalid et al. (2016) synthesized N-substituted derivatives showcasing moderate to significant antimicrobial activity, thus indicating the potential application of such compounds in developing new antimicrobial agents (Khalid et al., 2016). Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives has been explored for their butyrylcholinesterase inhibition and molecular docking studies, indicating potential applications in the development of therapeutic agents for neurological diseases (Khalid et al., 2016).
Selective Receptor Agonists
Novel derivatives have been prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, suggesting the utility of such compounds in developing treatments for metabolic diseases (Hu et al., 2001).
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-24-14-17/h2-3,5-6,10,13-14,16H,4,7-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOGOVOEUWEHCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

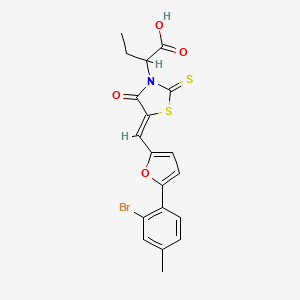
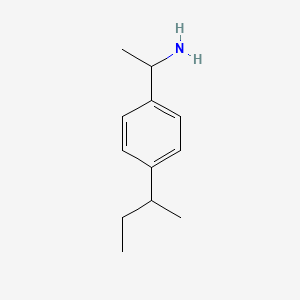
![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2409783.png)
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)

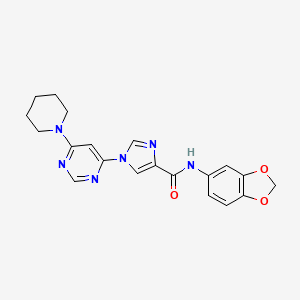
![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
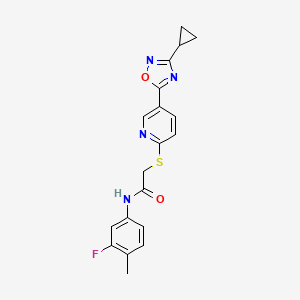
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)